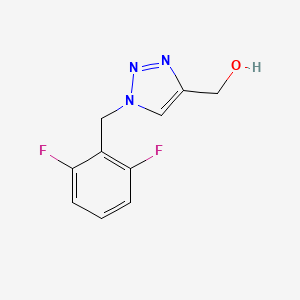
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
描述
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
There is some evidence that it can modulate the gating of voltage-gated sodium channels , a common target for antiepileptic drugs .
Mode of Action
The mode of action of (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol involves stabilization of the inactive state of sodium channels . This action adequately closes the ion channels, reducing neuronal excitability .
Pharmacokinetics
It is known to have high gastrointestinal absorption . Its log P value suggests moderate lipophilicity, which may influence its distribution in the body .
Result of Action
The result of the action of this compound is a reduction in neuronal excitability . This could potentially lead to a decrease in the frequency and severity of seizures, making it a potential candidate for the treatment of conditions like epilepsy.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by pH and temperature Its efficacy could be influenced by the presence of other drugs that affect the same targets or pathways
生物活性
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound with significant potential in pharmacological applications. Structurally related to the antiepileptic drug Rufinamide, this triazole derivative has garnered attention for its biological activity, particularly in modulating neuronal excitability through interactions with voltage-gated sodium channels. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C10H9F2N3O
- Molecular Weight : 225.19 g/mol
- CAS Number : 1364193-40-7
The primary mode of action involves the stabilization of the inactive state of voltage-gated sodium channels. This stabilization reduces neuronal excitability, which is crucial in conditions such as epilepsy. The compound exhibits high gastrointestinal absorption, making it suitable for oral administration.
Pharmacological Effects
The compound's biological activity can be summarized as follows:
| Activity | Effect |
|---|---|
| Neuronal excitability modulation | Reduction in excitability |
| Voltage-gated sodium channel interaction | Stabilization of inactive state |
| Gastrointestinal absorption | High absorption rate |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antiepileptic Activity : In a study comparing various triazole derivatives, this compound demonstrated significant efficacy in reducing seizure frequency in animal models. The compound's ability to modulate sodium channels was linked to its antiepileptic properties.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from excitotoxicity induced by glutamate. This neuroprotective effect was attributed to its action on sodium channels and subsequent reduction in calcium influx .
- Pharmacokinetic Profile : Studies revealed that this compound has favorable pharmacokinetic properties with high bioavailability and a half-life suitable for therapeutic use .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:
| Compound | Molecular Weight (g/mol) | Primary Activity |
|---|---|---|
| Rufinamide | 238.24 | Antiepileptic |
| (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole) | 239.18 | Antimicrobial |
| (1-(2-fluorobenzyl)-1H-1,2,3-triazole) | 225.19 | Neuroprotective |
属性
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZISOAFWTODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















